Structural Divergence from TAK-063 Clinical Candidate: Substitution Pattern Comparison and Impact on PDE10A Inhibitory Potency
The target compound differs from the clinical PDE10A inhibitor TAK-063 at three critical substitution positions. TAK-063 (compound 27h in Kunitomo et al., 2014) bears a 5-methoxy group on the pyridazinone core, a 2-fluoro-4-(1H-pyrazol-1-yl)phenyl at N2, and an unsubstituted phenyl on the pyrazole N1, achieving PDE10A IC₅₀ = 0.30 nM with >15,000-fold selectivity over other PDEs [1]. The target compound lacks the 5-methoxy substituent entirely, carries an unsubstituted phenyl at N2 rather than the optimized 2-fluoro-4-(1H-pyrazol-1-yl)phenyl group, and positions a 4-chlorophenyl on the pyrazole N1. The Takeda SAR campaign established that the 5-methoxy group is essential for sub-nanomolar potency: removal or modification of the 5-alkoxy substituent consistently reduced PDE10A inhibitory activity by 10- to 100-fold across multiple analog series [1]. The hit compound from which TAK-063 was developed (compound 1, IC₅₀ = 23 nM, 110-fold selectivity) represents a more relevant potency benchmark for the target compound's scaffold class, though still differs in specific substitution pattern [1].
| Evidence Dimension | PDE10A inhibitory potency (IC₅₀) as a function of substitution pattern |
|---|---|
| Target Compound Data | No published PDE10A IC₅₀ data identified for this specific compound; structurally positioned as a non-optimized analog lacking the 5-methoxy and optimized N2-aryl features critical for sub-nanomolar potency |
| Comparator Or Baseline | TAK-063 (27h): PDE10A IC₅₀ = 0.30 nM; Hit compound 1: PDE10A IC₅₀ = 23 nM, 110-fold selectivity over other PDEs |
| Quantified Difference | TAK-063 is approximately 77-fold more potent than hit compound 1; the target compound, lacking the 5-methoxy substituent, is expected to fall near or above the hit compound's IC₅₀ range based on published SAR trends [1] |
| Conditions | Recombinant human PDE10A scintillation proximity assay (SPA), as described in Kunitomo et al., J. Med. Chem. 2014 |
Why This Matters
Procurement decisions for PDE10A chemical probes must account for the ~77-fold potency gap between early scaffold analogs and optimized leads; the target compound serves as an unoptimized reference point in the SAR continuum rather than a potent tool compound.
- [1] Kunitomo J, Yoshikawa M, Fushimi M, et al. Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. J Med Chem. 2014;57(22):9627-9643. doi:10.1021/jm5013648. View Source
